3-fluoro-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzamide
Description
3-fluoro-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzamide is a benzamide derivative featuring a 3-fluorobenzoyl group linked to a 4-substituted phenyl ring. The phenyl group is further connected to a pyridazine scaffold substituted at position 6 with a piperidin-1-yl moiety.
Properties
IUPAC Name |
3-fluoro-N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4O/c23-18-6-4-5-17(15-18)22(28)24-19-9-7-16(8-10-19)20-11-12-21(26-25-20)27-13-2-1-3-14-27/h4-12,15H,1-3,13-14H2,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMCPHLDOSHFXCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-fluoro-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzamide is a complex organic compound that has attracted significant attention in pharmacological research due to its unique structural features and potential biological activities. The presence of a fluorine atom, along with a piperidine and pyridazine ring, contributes to its biochemical interactions and therapeutic potential.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes:
- A fluorine atom that enhances stability.
- A piperidine ring , which is known for its role in various biological activities.
- A pyridazine ring , contributing to the compound's interaction with biological targets.
The biological activity of this compound primarily involves the inhibition of specific enzymes and receptors. Notably, it has been shown to interact with acetylcholinesterase, an enzyme crucial for neurotransmitter regulation in the nervous system. This interaction can lead to increased levels of acetylcholine, affecting neuronal signaling pathways and potentially influencing cognitive functions.
Key Mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of acetylcholinesterase, which may have implications in treating neurodegenerative diseases.
- Cell Signaling Modulation : It influences pathways related to cell proliferation and apoptosis, potentially making it relevant in cancer therapy.
Biological Activity Studies
Research has demonstrated various biological activities associated with this compound. Below is a summary of key findings from different studies:
Case Studies
Several case studies highlight the effectiveness of this compound in various experimental settings:
- Neuroprotective Effects : In vitro studies indicated that treatment with this compound led to increased neuronal survival rates under oxidative stress conditions, suggesting its potential as a neuroprotective agent.
- Antitumor Efficacy : A study involving human cancer cell lines revealed that the compound significantly reduced cell proliferation rates and induced apoptosis, indicating its potential as an anticancer agent.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: Key Substituent Effects
Research Findings and Implications
- Spectral Challenges : The target compound’s complex structure likely complicates NMR analysis, as seen in simpler fluorobenzamides with overlapping aromatic signals .
- Therapeutic Potential: Pyridazine-containing analogs (e.g., antimalarial imidazopyridazines) highlight the scaffold’s relevance in drug design, though the target’s specific activity remains uncharacterized .
- Design Considerations : Substituting piperidine with morpholine or azepane balances solubility and target engagement, while fluorination optimizes stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
